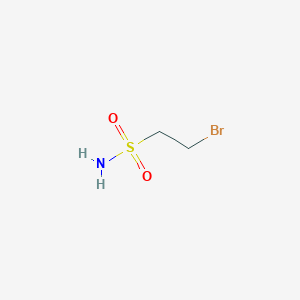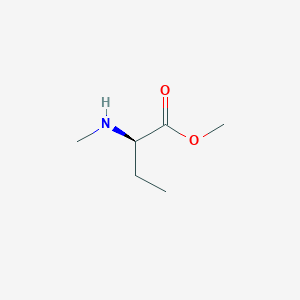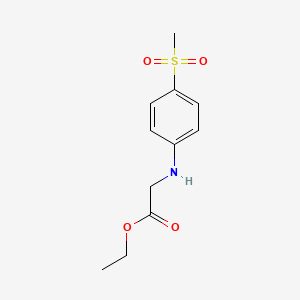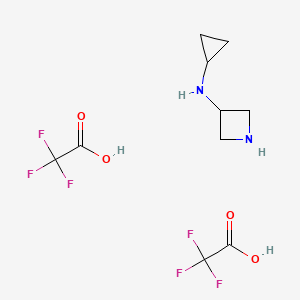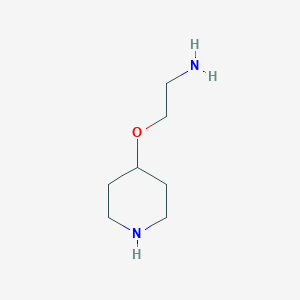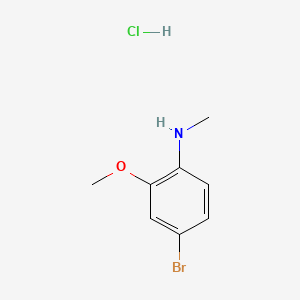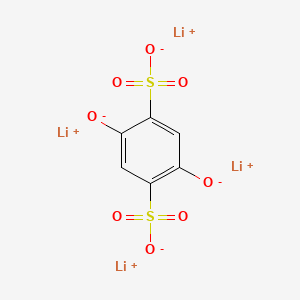![molecular formula C6H12N2 B15307638 Bicyclo[2.1.1]hexane-1,4-diamine](/img/structure/B15307638.png)
Bicyclo[2.1.1]hexane-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[2.1.1]hexane-1,4-diamine is a unique bicyclic compound characterized by its rigid, three-dimensional structure. This compound is part of the bicyclo[2.1.1]hexane family, which has gained prominence in synthetic and medicinal chemistry due to its potential as a bioisostere for ortho- and meta-substituted benzenes . The rigid structure of this compound makes it an interesting candidate for various applications in chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.1.1]hexane-1,4-diamine typically involves cycloaddition reactions. One common method is the [2 + 2] cycloaddition of 1,5-dienes under photochemical conditions . Another approach involves the formal cycloaddition between silyl enol ethers and bicyclo[1.1.0]butanes under Lewis acid catalysis . These methods allow for the efficient construction of the bicyclic ring system with high functional group tolerance.
Industrial Production Methods
Industrial production of this compound is still under development, with research focusing on scalable and cost-effective methods. The use of photochemistry and Lewis acid catalysis are promising approaches for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[2.1.1]hexane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the bicyclic framework
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions
Major Products
The major products formed from these reactions include substituted bicyclo[2.1.1]hexanes, ketones, carboxylic acids, and amines .
Wissenschaftliche Forschungsanwendungen
Bicyclo[2.1.1]hexane-1,4-diamine has several scientific research applications:
Wirkmechanismus
The mechanism of action of bicyclo[2.1.1]hexane-1,4-diamine involves its interaction with molecular targets through its rigid, three-dimensional structure. This allows it to effectively mimic the topological characteristics of substituted benzenes, preserving desired interactions with biomacromolecules while enhancing pharmacokinetics, solubility, and metabolic stability . The compound’s constrained geometry and precisely oriented substituents contribute to its unique biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[1.1.1]pentane: Another rigid bicyclic compound used as a bioisostere for benzene rings.
Bicyclo[2.2.1]heptane: Known for its use in synthetic and medicinal chemistry.
Bicyclo[4.1.1]octane: A larger bicyclic compound with similar applications in drug design.
Uniqueness
Bicyclo[2.1.1]hexane-1,4-diamine stands out due to its specific three-dimensional structure, which provides unique steric and electronic properties. This makes it particularly valuable as a bioisostere for ortho- and meta-substituted benzenes, offering advantages in drug design and material science .
Eigenschaften
IUPAC Name |
bicyclo[2.1.1]hexane-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c7-5-1-2-6(8,3-5)4-5/h1-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTFYNMTOGVDIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1(C2)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
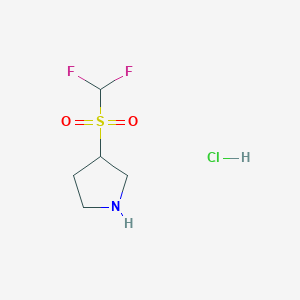
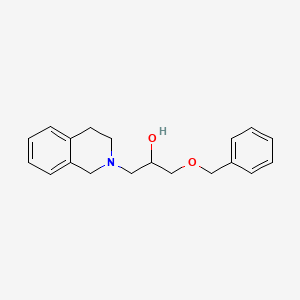
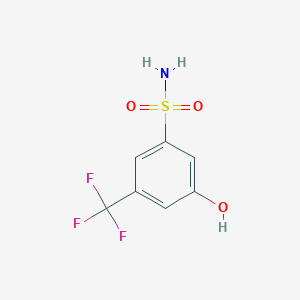
![1,6-Diazaspiro[3.4]octane](/img/structure/B15307574.png)
